N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide is a synthetic organic compound with a molecular formula of C19H22N4O2 and a molecular weight of 338.411 g/mol. This compound is part of the cinnamamide family, which is known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide can be achieved through various synthetic routes. One efficient method involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes, achieving a maximum conversion of 91.3% . This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .
Chemical Reactions Analysis
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide has significant potential in scientific research due to its diverse biological activities. It has been studied for its antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi . Additionally, it has shown promise in anticancer research, with studies indicating its cytotoxic effects on human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines . The compound also exhibits antioxidant activity, making it a valuable candidate for further research in medicinal chemistry .
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For its antimicrobial activity, the compound interacts with the ergosterol present in the fungal plasmatic membrane and the cell wall . This interaction disrupts the integrity of the membrane, leading to cell death. In terms of its anticancer activity, the compound induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide can be compared with other cinnamamide derivatives, such as N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide . While both compounds exhibit antimicrobial and anticancer activities, this compound is unique due to its specific molecular structure, which contributes to its distinct biological activities . Other similar compounds include cinnamic acid derivatives, which also possess antimicrobial, anticancer, and antioxidant properties .
Properties
IUPAC Name |
(E)-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-18(22-17(24)9-8-16-6-4-3-5-7-16)15(2)21-19(20-14)23-10-12-25-13-11-23/h3-9H,10-13H2,1-2H3,(H,22,24)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDWTVXVQLEIIN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.